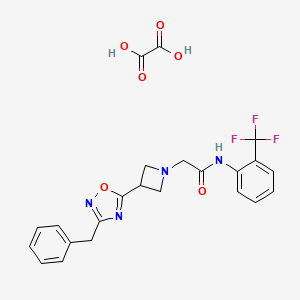

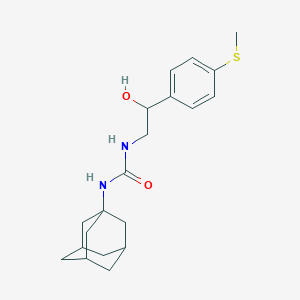

![molecular formula C14H21NSSi B2997284 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol CAS No. 2445793-46-2](/img/structure/B2997284.png)

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol is a chemical compound with the molecular formula C14H21NSSi . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . The tert-butyldimethylsilyloxy group is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has proven to be effective in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 silicon atom . The structure of this compound can be found in various databases such as PubChem .Aplicaciones Científicas De Investigación

Indole-Based Anti-Diabetic Agents : Research by Nazir et al. (2018) describes the synthesis of indole-based compounds, including those with tert-butyl(dimethyl)silyl groups, demonstrating potential as anti-diabetic agents. They exhibited inhibitory effects on the α-glucosidase enzyme, indicating potential for further development as anti-diabetic drugs (Nazir et al., 2018).

Antihypertensive Indole Derivatives : Kreighbaum et al. (1980) reported on aryloxypropanolamines containing 3-indolyl-tert-butyl moiety, tested for antihypertensive activity. These compounds exhibited antihypertensive effects combined with beta-adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

Synthesis and Chemical Carcinogen Inhibitory Activity : Lam et al. (1979) explored the synthesis of 2-tert-butyl-4-hydroxyanisole using tert-butyl(dimethyl)silyl as a protective reagent. This compound showed inhibitory effects on chemically induced neoplasia, suggesting its potential application in cancer prevention (Lam et al., 1979).

Rare-Earth Metal Complexes with Indolyl-1,2-Dianion : Zhu et al. (2012) described the synthesis of rare-earth metal complexes involving 3-(tert-butyliminomethine)indole. These complexes demonstrated unique bonding modes and potential applications in material science (Zhu et al., 2012).

Indole Prenylation in Alkaloid Synthesis : Lindel et al. (2012) reviewed technologies for prenylation and tert-prenylation of indoles in alkaloid synthesis. This highlights the relevance of tert-butyl(dimethyl)silyl groups in the synthesis of biologically active indole alkaloids (Lindel et al., 2012).

DNA-Modified Silicon Surfaces : Strother et al. (2000) utilized thiol-modified DNA in creating DNA-modified silicon surfaces. This research is significant in the development of semiconductor devices leveraging biomolecular recognition (Strother et al., 2000).

Novel Urease Inhibitors : Another study by Nazir et al. (2018) synthesized indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, showing potent in vitro inhibitory potential against urease enzyme, which can be valuable in therapeutic drug designing programs (Nazir et al., 2018).

Studies on Nonmevalonate Terpene Biosynthetic Pathway : Rohdich et al. (2002) conducted studies on isopentenyl diphosphate and dimethylallyl diphosphate biosynthesis, which are crucial in the biosynthesis of terpenes. This study highlights the metabolic role of certain proteins in the biosynthetic pathway (Rohdich et al., 2002).

Electrophilic Substitution of Ergolinyl-Urea : Sauer et al. (1988) explored the regioselectivity of deprotonation of ergolinyl-urea, highlighting the influence of tert-butyl-dimethylsilyl protecting groups. This study is relevant in the field of organic synthesis (Sauer et al., 1988).

FLAP Inhibitors for Asthma Treatment : Stock et al. (2011) developed a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, showcasing its use in asthma treatment. This highlights the role of indole derivatives in developing respiratory therapeutics (Stock et al., 2011).

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, have been found to possess various biologically vital properties . They play a significant role in cell biology and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Result of Action

Indole derivatives are known to have various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol. For instance, the compound’s synthesis involves specific conditions such as temperature . Additionally, the deprotection of tert-butyldimethylsilyl (TBDMS) ethers, which are part of this compound, is influenced by acidic conditions .

Propiedades

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]indole-5-thiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NSSi/c1-14(2,3)17(4,5)15-9-8-11-10-12(16)6-7-13(11)15/h6-10,16H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPKGLXOMWIZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NSSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

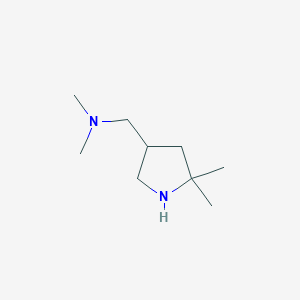

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

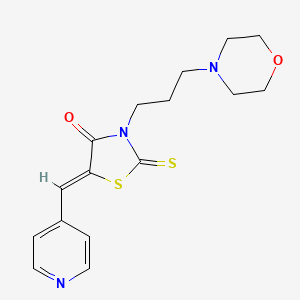

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)

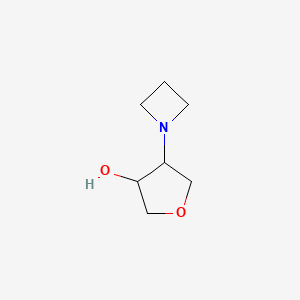

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2997206.png)

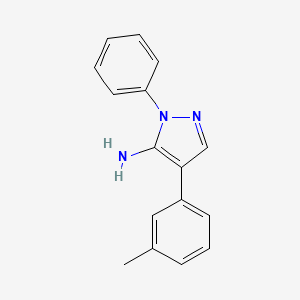

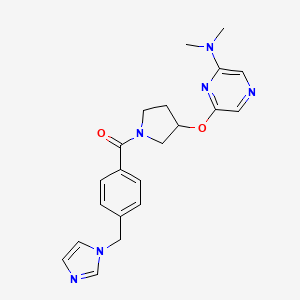

![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)

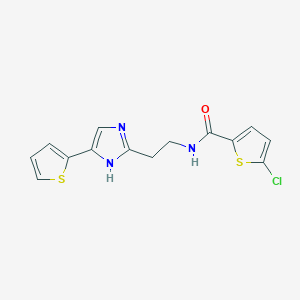

![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2997217.png)